Aurantoside B vs. Aurantoside A: Differential Cytotoxicity in Murine Leukemia Models
In a direct head-to-head study, Aurantoside B demonstrated measurably different cytotoxic potency compared to its closest structural analog, Aurantoside A. The quantitative data provide a clear basis for selecting Aurantoside B when a specific activity profile is required [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.2 μg/mL (P388 cells); 3.3 μg/mL (L1210 cells) |
| Comparator Or Baseline | Aurantoside A: IC50 = 1.8 μg/mL (P388 cells); 3.4 μg/mL (L1210 cells) |
| Quantified Difference | Aurantoside B is 1.78-fold less potent than Aurantoside A against P388 cells, but nearly equipotent against L1210 cells. |
| Conditions | P388 and L1210 murine leukemia cell lines |
Why This Matters
This direct comparison demonstrates that even a minor structural difference (the presence or absence of a single O-methyl group) leads to a distinct, cell-line-specific activity profile, making the correct compound selection critical for reproducible oncology research.
- [1] Matsunaga, S.; Fusetani, N.; Kato, Y.; Hirota, H. Aurantosides A and B: cytotoxic tetramic acid glycosides from the marine sponge Theonella sp. Journal of the American Chemical Society 1991, 113 (25), 9690-9692. View Source
